[(1R,6R,7S)-bicyclo[4.2.0]octan-7-yl]methanesulfonyl chloride
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Overview
Description
[(1R,6R,7S)-bicyclo[420]octan-7-yl]methanesulfonyl chloride is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,6R,7S)-bicyclo[4.2.0]octan-7-yl]methanesulfonyl chloride typically involves multiple steps. One common method starts with the preparation of the bicyclic core, which can be achieved through a Diels-Alder reaction. The resulting bicyclic compound is then functionalized with a methanesulfonyl chloride group under specific reaction conditions, such as the presence of a base like triethylamine to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors for the Diels-Alder reaction and continuous flow systems for the sulfonylation step to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
[(1R,6R,7S)-bicyclo[4.2.0]octan-7-yl]methanesulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The methanesulfonyl chloride group can be replaced by other nucleophiles, such as amines or alcohols, under basic conditions.
Oxidation and Reduction: The bicyclic core can be oxidized or reduced to introduce different functional groups, altering the compound’s reactivity and properties.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in an organic solvent such as dichloromethane.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a sulfonamide, while oxidation can produce a sulfone.
Scientific Research Applications
[(1R,6R,7S)-bicyclo[4.2.0]octan-7-yl]methanesulfonyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry:
Material Science: Can be used to modify surfaces or create new materials with specific properties.
Mechanism of Action
The mechanism by which [(1R,6R,7S)-bicyclo[420]octan-7-yl]methanesulfonyl chloride exerts its effects involves the interaction of the methanesulfonyl chloride group with nucleophiles
Comparison with Similar Compounds
Similar Compounds
- [(1R,6R,7S)-bicyclo[4.2.0]octan-7-yl]methanesulfonate
- [(1R,6R,7S)-bicyclo[4.2.0]octan-7-yl]methanesulfonamide
Uniqueness
[(1R,6R,7S)-bicyclo[4.2.0]octan-7-yl]methanesulfonyl chloride is unique due to its combination of a bicyclic structure and a reactive methanesulfonyl chloride group. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C9H15ClO2S |
---|---|
Molecular Weight |
222.73 g/mol |
IUPAC Name |
[(1R,6R,7S)-7-bicyclo[4.2.0]octanyl]methanesulfonyl chloride |
InChI |
InChI=1S/C9H15ClO2S/c10-13(11,12)6-8-5-7-3-1-2-4-9(7)8/h7-9H,1-6H2/t7-,8-,9-/m1/s1 |
InChI Key |
JOGSTKBBPNRPAA-IWSPIJDZSA-N |
Isomeric SMILES |
C1CC[C@@H]2[C@H](C1)C[C@@H]2CS(=O)(=O)Cl |
Canonical SMILES |
C1CCC2C(C1)CC2CS(=O)(=O)Cl |
Origin of Product |
United States |
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